molecular formula C7H12 B3048031 Cyclobutane, (1-methylethylidene)- CAS No. 1528-22-9

Cyclobutane, (1-methylethylidene)-

Cat. No.: B3048031
CAS No.: 1528-22-9
M. Wt: 96.17 g/mol
InChI Key: UEVOQCSGNIHNLH-UHFFFAOYSA-N
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Description

Cyclobutane, (1-methylethylidene)-, also known as propan-2-ylidenecyclobutane, is an organic compound with the molecular formula C₇H₁₂ and a molecular weight of 96.1702 g/mol . This compound features a cyclobutane ring substituted with a methylethylidene group, making it a unique structure in organic chemistry.

Chemical Reactions Analysis

Types of Reactions: Cyclobutane, (1-methylethylidene)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into alkanes or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) are frequently employed.

Major Products Formed:

    Oxidation: Ketones or alcohols.

    Reduction: Alkanes.

    Substitution: Halogenated cyclobutanes.

Scientific Research Applications

Cyclobutane, (1-methylethylidene)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobutane, (1-methylethylidene)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the reactivity and stability of the resulting products. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Cyclobutane, (1-methylethylidene)- can be compared with other similar compounds such as:

    Cyclobutane: A simple four-membered ring without any substituents.

    Cyclopentane: A five-membered ring with different chemical properties.

    Cyclohexane: A six-membered ring that is more stable due to reduced ring strain.

Uniqueness: Cyclobutane, (1-methylethylidene)- is unique due to its methylethylidene substitution, which imparts distinct chemical reactivity and properties compared to unsubstituted cyclobutane and other cycloalkanes.

Properties

IUPAC Name

propan-2-ylidenecyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-6(2)7-4-3-5-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVOQCSGNIHNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333887
Record name Cyclobutane, (1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528-22-9
Record name Cyclobutane, (1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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